

A Comprehensive Technical Guide to Methyl 4-amino-3,5-dimethylbenzoate

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Compound of Interest

Compound Name: Methyl 4-amino-3,5-dimethylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 4-amino-3,5-dimethylbenzoate**, a key chemical intermediate. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and explores potential biological signaling pathways based on structurally related compounds.

Core Physicochemical Data

Methyl 4-amino-3,5-dimethylbenzoate is a solid organic compound with the following key quantitative properties:

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1]
Boiling Point	331.3 ± 37.0 °C (Predicted)	[1] [2]
Melting Point	106-107 °C	[1] [2]
Density	1.105 ± 0.06 g/cm ³ (Predicted)	[1]

Synthesis Protocol: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate

A widely utilized and effective method for the synthesis of **Methyl 4-amino-3,5-dimethylbenzoate** is the reduction of its nitro precursor, methyl 3,5-dimethyl-4-nitrobenzoate. The following protocol provides a detailed experimental procedure.^{[2][3]}

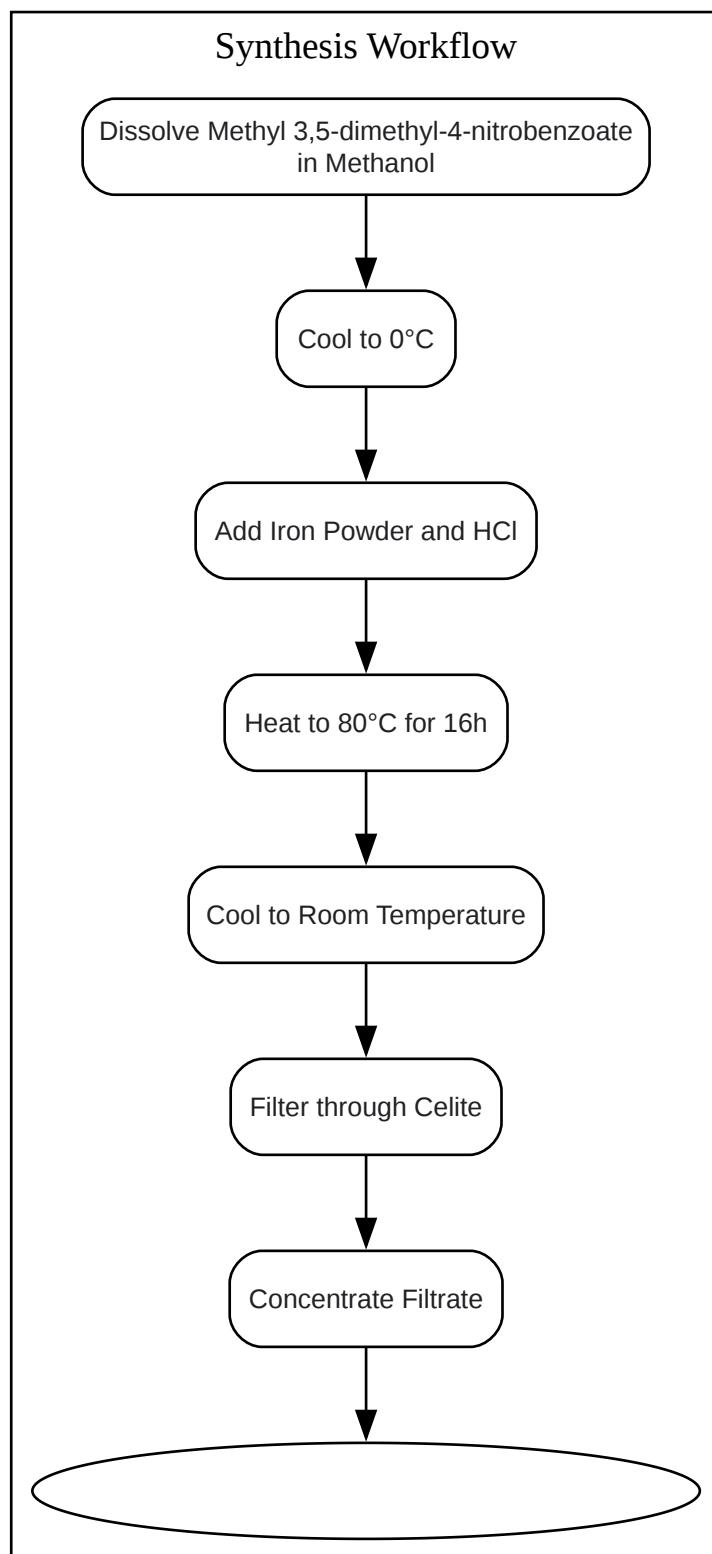
Materials and Reagents:

- Methyl 3,5-dimethyl-4-nitrobenzoate
- Methanol (MeOH)
- Iron powder
- 37% Hydrochloric acid (HCl)
- Celite™ or Diatomaceous earth
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Experimental Procedure:

- Reaction Setup: In a round-bottom flask, prepare a solution of methyl 3,5-dimethyl-4-nitrobenzoate (1.0 equivalent) in methanol.
- Addition of Reagents: Cool the solution to 0°C using an ice bath. To the stirred solution, sequentially add iron powder (approximately 6 equivalents) and a catalytic amount of 37% hydrochloric acid (approximately 1.0 equivalent).
- Reaction Progression: Heat the reaction mixture to 80°C and maintain this temperature for 16 hours with continuous stirring.

- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Filtration: Filter the mixture through a pad of Celite™ or diatomaceous earth to remove the iron salts and other solid byproducts. Wash the filter cake with methanol to ensure complete recovery of the product.
- Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude **Methyl 4-amino-3,5-dimethylbenzoate**.^{[2][3]}
- Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve higher purity.



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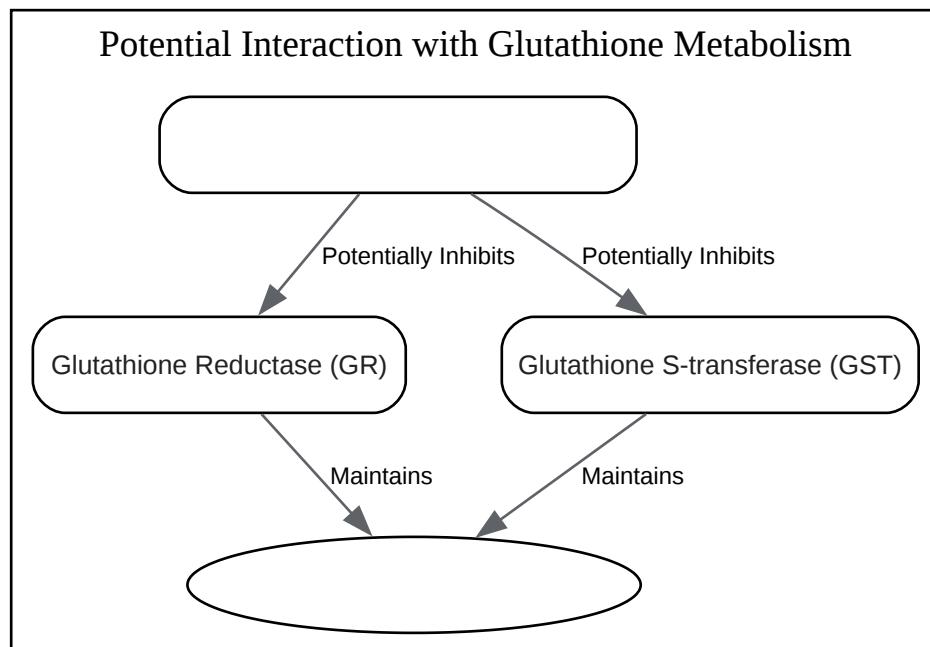
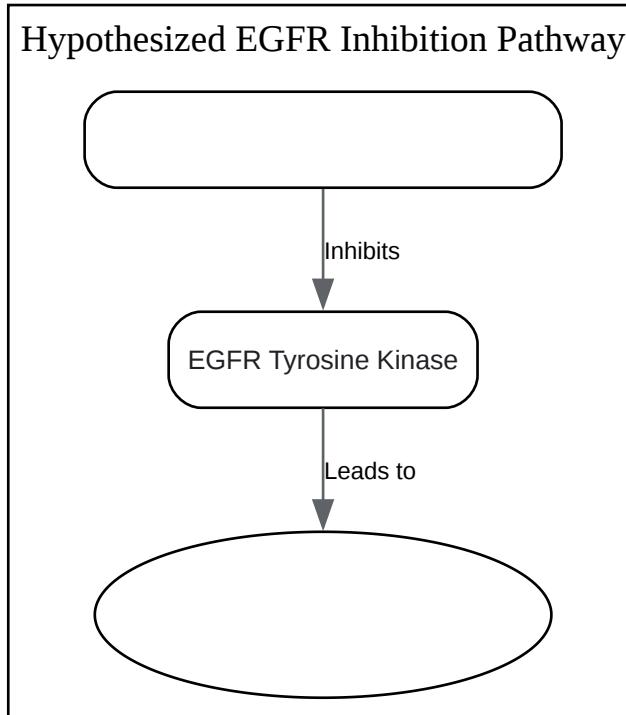
Caption: Synthesis workflow for **Methyl 4-amino-3,5-dimethylbenzoate**.

Potential Biological Signaling Pathways

While specific signaling pathways for **Methyl 4-amino-3,5-dimethylbenzoate** are not extensively documented, the activities of structurally similar aminobenzoate derivatives suggest potential interactions with key cellular signaling cascades, particularly in the context of cancer research.

Hypothesized EGFR Inhibition Pathway

Derivatives of 4-aminobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR signaling can lead to the induction of apoptosis (programmed cell death).



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